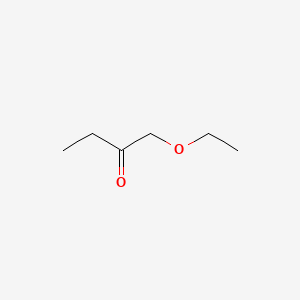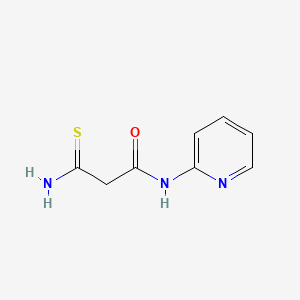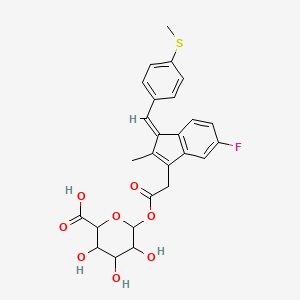
Sulindac Sulfide Acyl-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulindac Sulfide Acyl-beta-D-Glucuronide: is a biochemical compound with the molecular formula C26H25FO8S and a molecular weight of 516.54 g/mol . It is a derivative of Sulindac Sulfide, which is a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used for research purposes, particularly in the fields of proteomics and metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sulfide Acyl-beta-D-Glucuronide involves the acylation of Sulindac Sulfide with beta-D-glucuronic acid. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out in an organic solvent such as dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The compound is then purified using techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Sulindac Sulfide Acyl-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulindac Sulfide Sulfoxide or Sulindac Sulfide Sulfone.
Hydrolysis: Sulindac Sulfide and beta-D-glucuronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulindac Sulfide Acyl-beta-D-Glucuronide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sulindac Sulfide Acyl-beta-D-Glucuronide involves its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound also undergoes enterohepatic circulation, which helps maintain its therapeutic levels in the body .
Comparison with Similar Compounds
Sulindac Sulfide: The parent compound, which is also an NSAID with similar anti-inflammatory properties.
Sulindac Sulfone: An oxidized derivative of Sulindac Sulfide with different pharmacological properties.
Indomethacin: Another NSAID with a similar mechanism of action but different chemical structure.
Uniqueness: Sulindac Sulfide Acyl-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This modification also allows for targeted delivery and prolonged action compared to its parent compound .
Properties
Molecular Formula |
C26H25FO8S |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9- |
InChI Key |
FWLAXSAVBCVJBU-MFOYZWKCSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
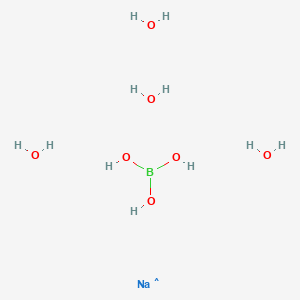
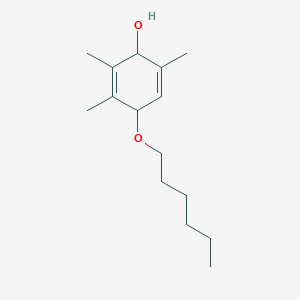
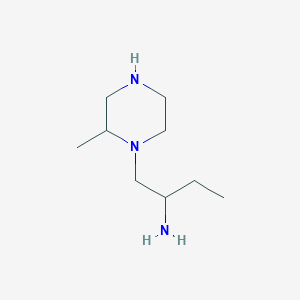
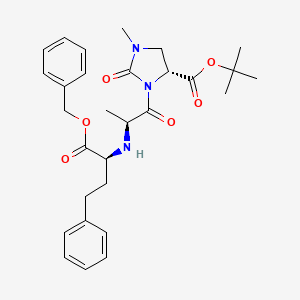
![(1R,2R,4R,8R)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B13825672.png)
![3,3,6,6-Tetramethoxytricyclo[3.1.0.0~2,4~]hexane](/img/structure/B13825680.png)
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
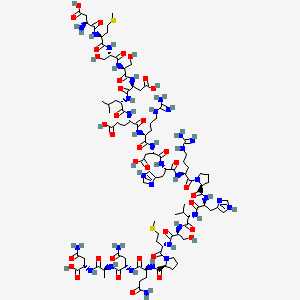
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
